N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
“N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a compound that has been synthesized in the field of organic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by a reaction between tryptamine and naproxen . Another method involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a coupling agent between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, a similar compound was characterized using 1H NMR (600 MHz, DMSO) and other spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position has been described, which selectively introduces trifluoromethyl to indoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For a similar compound, it was reported as a white solid with a melting point of 122–124 °C .Scientific Research Applications
Synthetic Methodologies
Research has developed novel synthetic approaches for compounds structurally related to N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally similar, via rearrangement sequences. This method offers a new formula for synthesizing anthranilic acid derivatives and oxalamides, which could potentially be applied to the synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Mamedov et al., 2016).
Enzyme Inhibition
Compounds with indole moieties have been explored for their potential as enzyme inhibitors. A study by Nazir et al. (2018) synthesized novel indole-based scaffolds with potent urease inhibitory activity. Given the indole component in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, similar enzymatic inhibition properties could be investigated for this compound as well (Nazir et al., 2018).
Optical and Material Science Applications
Indole derivatives have also been studied for their applications in optical and material sciences. For instance, Wolak et al. (2003) explored photochromic fluorinated indolylfulgides for applications in optical switches and memory media. The study highlighted the importance of hydrolytic stability in such compounds, which could be relevant for the trifluoromethoxy group in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Wolak et al., 2003).
Metal Complex Formation
The oxalamide group in the compound suggests potential for forming complexes with metals. A study by Weheabby et al. (2018) on multinuclear copper(II) complexes with oxamato/oxamidato ligands showed significant antiferromagnetic exchange interactions. Such properties could be explored with N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the design of novel magnetic materials or in catalysis (Weheabby et al., 2018).
Corrosion Inhibition
Indole derivatives have also been evaluated for their role as corrosion inhibitors. Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel, which suggests that the indole portion of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide could potentially impart corrosion inhibition properties (Verma et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)28-14-7-5-13(6-8-14)25-18(27)17(26)23-10-9-12-11-24-16-4-2-1-3-15(12)16/h1-8,11,24H,9-10H2,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSLWHJJHUIGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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